molecular formula C7H12Cl4N2S B2566466 (2-aminoethyl)[(2,5-dichlorothiophen-3-yl)methyl]amine dihydrochloride CAS No. 2418711-48-3

(2-aminoethyl)[(2,5-dichlorothiophen-3-yl)methyl]amine dihydrochloride

Cat. No.: B2566466
CAS No.: 2418711-48-3
M. Wt: 298.05
InChI Key: DKOSOUNLJMTQRK-UHFFFAOYSA-N
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Description

(2-aminoethyl)[(2,5-dichlorothiophen-3-yl)methyl]amine dihydrochloride is a synthetic organic compound featuring a 2,5-dichlorothiophene scaffold. The 2,5-dichlorothiophene moiety is a recognized structure in medicinal chemistry research, often utilized in the design and synthesis of bioactive molecules . Compounds based on the 2-aminothiophene framework are considered "privileged structures" and are frequently investigated for their potential biological activities . Researchers may find this chemical valuable as a building block in drug discovery efforts, for the development of novel therapeutic agents, or as a standard in analytical studies. The specific mechanism of action, pharmacological targets, and primary research applications for this exact molecule have not been characterized in the scientific literature and require further investigation. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N'-[(2,5-dichlorothiophen-3-yl)methyl]ethane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl2N2S.2ClH/c8-6-3-5(7(9)12-6)4-11-2-1-10;;/h3,11H,1-2,4,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOSOUNLJMTQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1CNCCN)Cl)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl4N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-aminoethyl)[(2,5-dichlorothiophen-3-yl)methyl]amine dihydrochloride typically involves the reaction of 2,5-dichlorothiophene with ethylenediamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:

    Starting Materials: 2,5-dichlorothiophene and ethylenediamine.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A solvent such as ethanol or methanol is used to dissolve the reactants.

    Reaction Temperature: The reaction is carried out at elevated temperatures, usually between 60-80°C, to facilitate the formation of the product.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-aminoethyl)[(2,5-dichlorothiophen-3-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the dichlorothiophene moiety to a thiophene or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to (2-aminoethyl)[(2,5-dichlorothiophen-3-yl)methyl]amine dihydrochloride exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiophene compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A notable case study involved testing a related compound against human tumor cells, where it demonstrated an average growth inhibition of 12.53% across multiple cell lines . This suggests that this compound may also possess similar anticancer efficacy.

Anti-inflammatory Applications

The compound has been explored for its potential as an anti-inflammatory agent. It has been reported that certain thiophene derivatives can act as EP4 receptor antagonists, which are implicated in IL-23 mediated diseases. This antagonistic activity suggests potential therapeutic applications in treating autoimmune and inflammatory conditions .

Enzyme Inhibition

This compound may serve as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. Similar compounds have shown promise in inhibiting acetylcholinesterase activity, which is crucial for neurodegenerative diseases .

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices could enhance the conductivity and stability of these materials.

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer ActivityGrowth inhibition in human tumor cells
Anti-inflammatory ApplicationsPotential EP4 receptor antagonism
PharmacologyEnzyme InhibitionInhibition of acetylcholinesterase
Material ScienceOrganic ElectronicsEnhanced conductivity in polymer matrices

Mechanism of Action

The mechanism of action of (2-aminoethyl)[(2,5-dichlorothiophen-3-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the dichlorothiophene moiety can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, focusing on molecular features, physicochemical properties, and inferred applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound C₈H₁₃Cl₄N₂S* ~310.87 Amine, dichlorothiophene, dihydrochloride Pharmaceutical intermediates
Methyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride C₉H₁₁Cl₃NO₂S ~317.07 Ester, amine, dichlorothiophene, HCl Synthetic intermediate
Thenylchlor (C₁₄H₁₄Cl₂N₂OS) C₁₄H₁₄Cl₂N₂OS 329.24 Acetamide, thienyl, chloro Herbicide
Alachlor (C₁₄H₂₀ClNO₂) C₁₄H₂₀ClNO₂ 269.77 Acetamide, chloro, methoxymethyl Herbicide

Notes: *Molecular weight calculated based on formula: C₈H₁₃Cl₄N₂S = (8×12) + (13×1) + (4×35.45) + (2×14) + 32.07 = 310.87 g/mol.

Key Comparative Insights

Structural Differences: The target compound lacks an ester or acetamide group present in analogs like methyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride and thenylchlor . Instead, it features a free amine group, which may enhance nucleophilic reactivity. The dihydrochloride salt distinguishes it from mono-HCl salts (e.g., methyl ester analog in ), likely improving aqueous solubility for drug delivery or formulation.

Electronic and Steric Effects: The 2,5-dichlorothiophene moiety is common in agrochemicals (e.g., thenylchlor) due to its electron-deficient aromatic system, which can interact with biological targets . This suggests the target compound may exhibit herbicidal or antimicrobial activity, though direct evidence is lacking. The 2-aminoethyl side chain introduces flexibility and hydrogen-bonding capacity, contrasting with rigid acetamide groups in alachlor and pretilachlor .

Physicochemical Properties: The dihydrochloride form increases polarity compared to neutral analogs, as seen in similar hydrochlorinated amines (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride in ). This property is critical for bioavailability in drug design. The absence of ester or ether linkages (cf. dimethenamid or pretilachlor in ) may reduce metabolic instability, extending half-life in biological systems.

Inferred Applications :

  • While thenylchlor and alachlor are herbicidal acetamides , the target compound’s amine-rich structure aligns more with pharmaceutical intermediates (e.g., chiral building blocks in ) or metal-chelating agents.

Q & A

Q. What are the recommended synthetic routes for this compound, and what reaction conditions optimize yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions starting with substituted thiophene derivatives. Key steps include:

  • Nucleophilic substitution : Reacting 2,5-dichlorothiophene-3-carbaldehyde with 2-aminoethylamine under controlled pH (8–9) to form the Schiff base intermediate .
  • Reductive amination : Use sodium borohydride or hydrogenation catalysts to reduce the imine bond, followed by HCl treatment to form the dihydrochloride salt .
  • Optimization : Yield and purity are enhanced by inert atmospheres (N₂/Ar), anhydrous solvents (e.g., THF), and purification via recrystallization in ethanol/ether mixtures .

Q. How can researchers characterize the compound’s purity and structural integrity?

Methodological Answer: A combined analytical approach is recommended:

  • Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon backbone; FT-IR for functional group verification (e.g., amine N-H stretches at ~3300 cm⁻¹) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to validate molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with Cl substituents .
  • Chromatography : HPLC with UV detection (λ = 254 nm) or LC-MS/MS to assess purity (>95%) and detect trace impurities .

Q. What physicochemical properties influence experimental handling and storage?

Methodological Answer: Critical properties include:

  • Solubility : Highly soluble in polar solvents (water, methanol) due to dihydrochloride salt form; insoluble in non-polar solvents (hexane) .
  • Stability : Hygroscopic nature necessitates storage in desiccators at –20°C. Degradation under light/heat requires amber vials and inert atmospheres for long-term stability .

Advanced Research Questions

Q. What experimental strategies study this compound’s interactions with biological targets?

Methodological Answer:

  • Receptor binding assays : Radioligand displacement studies (e.g., using ³H-labeled antagonists) to measure affinity (Kᵢ) for serotonin or dopamine receptors .
  • Enzyme inhibition : Kinetic assays (e.g., fluorometric or colorimetric) to determine IC₅₀ values against monoamine oxidases or cytochrome P450 isoforms .
  • Cellular models : Use SH-SY5Y neuronal cells or HEK293 transfected with target receptors to assess functional responses (cAMP accumulation, calcium flux) .

Q. How to design environmental fate studies for assessing persistence in aquatic systems?

Methodological Answer: Follow the framework from long-term environmental projects (e.g., INCHEMBIOL):

  • Abiotic studies : Hydrolysis/photolysis experiments under controlled pH (4–9) and UV light (254–365 nm) to quantify degradation half-lives .
  • Biotic studies : Aerobic/anaerobic microbial degradation assays using sediment-water systems; LC-MS/MS to track metabolite formation .
  • Modeling : Use quantitative structure-activity relationship (QSAR) tools to predict bioaccumulation and ecotoxicity endpoints .

Q. How to resolve contradictions in reported biological activity across model systems?

Methodological Answer:

  • Cross-validation : Replicate assays in parallel using standardized protocols (e.g., OECD guidelines) to minimize inter-lab variability .
  • Meta-analysis : Apply multivariate statistics (ANOVA, PCA) to datasets from diverse models (e.g., in vitro vs. in vivo) to identify confounding variables (e.g., metabolic differences) .
  • Mechanistic studies : Use CRISPR-engineered cell lines or isotopic labeling to isolate specific pathways contributing to observed discrepancies .

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